3-(4-Fluorophenyl)-6-(2-piperidin-1-ylethylsulfanyl)pyridazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

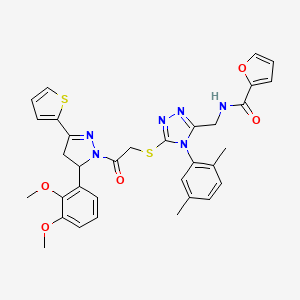

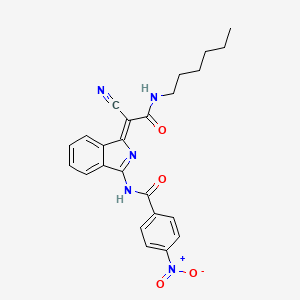

The compound "3-(4-Fluorophenyl)-6-(2-piperidin-1-ylethylsulfanyl)pyridazine" is a chemical entity that belongs to the class of pyridazine derivatives. Pyridazines are heterocyclic compounds characterized by a six-membered ring containing two nitrogen atoms at the 1 and 2 positions. The presence of a fluorophenyl group and a piperidinyl ethylsulfanyl substituent suggests that this compound could have interesting biological activities or could serve as a precursor for further chemical modifications.

Synthesis Analysis

The synthesis of pyridazine derivatives often involves multi-step reactions starting from various precursors. For instance, the synthesis of 4-(3-trifluoromethylphenyl)pyridazine derivatives, which are structurally related to the compound , has been reported to start from ethyl 2-(3-trifluoromethylphenyl)acetate and proceed through several steps to yield intermediates and final products with moderate overall yields . Similarly, the synthesis of a related compound, 3-[[4-(4-[18F]fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine, involved a four-step synthetic approach with a palladium-catalyzed step to introduce a trimethylstannyl leaving group . These examples suggest that the synthesis of the compound would likely involve a multi-step process, potentially including palladium-catalyzed reactions and the introduction of the piperidinyl ethylsulfanyl group in the final steps.

Molecular Structure Analysis

The molecular structure of pyridazine derivatives is characterized by the pyridazine ring, which can influence the electronic properties of the molecule. The presence of a 4-fluorophenyl group is known to impact the molecule's reactivity due to the electron-withdrawing nature of the fluorine atom. In the context of the compound , the fluorophenyl group could affect the electronic distribution across the molecule, potentially enhancing its reactivity or binding affinity to biological targets .

Chemical Reactions Analysis

Pyridazine derivatives can undergo various chemical reactions, including substitutions, additions, and cyclizations. The fluorophenyl group can participate in nucleophilic aromatic substitution reactions due to the activation of the aromatic ring by the electron-withdrawing fluorine atom . The piperidinyl ethylsulfanyl group could also be involved in reactions, such as displacement or oxidation, which could be utilized to further modify the compound or to study its reactivity profile.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridazine derivatives, such as solubility, melting point, and stability, are influenced by their substituents. For example, the introduction of a fluorophenyl group can increase the compound's lipophilicity, which may affect its solubility in organic solvents . The presence of a piperidinyl ethylsulfanyl group could also impact the compound's boiling point and stability, potentially making it more reactive or susceptible to degradation under certain conditions. The specific properties of "3-(4-Fluorophenyl)-6-(2-piperidin-1-ylethylsulfanyl)pyridazine" would need to be determined experimentally, as they are not directly reported in the provided papers.

科学的研究の応用

Noncataleptogenic, Centrally Acting Dopamine and Serotonin Antagonists

Research has explored derivatives of 1-(4-fluorophenyl)-1H-indoles, noting their potent affinity for dopamine D-2 and serotonin 5-HT2 receptors. These compounds, including ones with piperidinyl substitutions, exhibit noncataleptogenic properties, which resemble the atypical neuroleptic clozapine, suggesting their potential for developing new psychiatric medications without the side effects associated with traditional antipsychotics (Perregaard et al., 1992).

Crystal Structure and Molecular Docking Studies

Another study focused on the crystal structure and molecular docking of pyridine derivatives, including those with piperidine elements, against the enzyme Nicotinamidephosphoribosyltransferase (NAMPT). These compounds have shown promise as potential inhibitors of NAMPT, which could enhance apoptosis sensitivity in certain cancer cells, highlighting their significance in cancer research (Venkateshan et al., 2019).

Selective Serotonin Antagonists

Further investigations into substituted 3-(4-fluorophenyl)-1H-indoles have identified compounds with high selectivity for serotonin 5-HT2 receptors over dopamine D2 receptors. These findings are crucial for the development of selective serotonin antagonists, which can be used to treat various neurological and psychiatric disorders without affecting dopaminergic systems (Andersen et al., 1992).

Anti-Lung Cancer Activity

The anticancer activity of novel fluoro substituted benzo[b]pyran compounds, including their effects on lung, breast, and CNS cancer cell lines, was also examined. These studies provide a foundation for the development of new anticancer agents, with specific emphasis on compounds that show activity at low concentrations compared to existing treatments (Hammam et al., 2005).

Herbicidal Activities

Research on 4-(3-Trifluoromethylphenyl)pyridazine derivatives has unveiled their potential as compounds with significant bleaching and herbicidal activities. This indicates their utility in agricultural sciences, particularly in the development of new herbicides that can effectively control weed growth without harming crops (Xu et al., 2008).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

3-(4-fluorophenyl)-6-(2-piperidin-1-ylethylsulfanyl)pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20FN3S/c18-15-6-4-14(5-7-15)16-8-9-17(20-19-16)22-13-12-21-10-2-1-3-11-21/h4-9H,1-3,10-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWSUOVMJNAGIHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCSC2=NN=C(C=C2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20FN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-Cyano-3-methylbutan-2-yl)-2-[2-(2-hydroxy-2-phenylethyl)pyrrolidin-1-yl]acetamide](/img/structure/B2541362.png)

![8-{[benzyl(methyl)amino]methyl}-7-hydroxy-3-phenyl-4H-chromen-4-one](/img/structure/B2541366.png)

![2-[(3-Chlorobenzyl)oxy]-1-ethanol](/img/structure/B2541367.png)

![2-[3-(3,4-dimethoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2541369.png)

![Ethyl 2-{[(4-chlorophenyl)sulfonyl]anilino}acetate](/img/structure/B2541370.png)

![[(4R,4aS,8aS)-4-formyl-4-hydroxy-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-1H-naphthalen-1-yl] (2E,4E,6E)-octa-2,4,6-trienoate](/img/structure/B2541376.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,6-dimethoxybenzamide](/img/structure/B2541378.png)